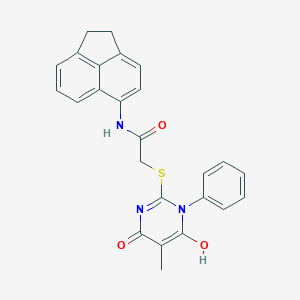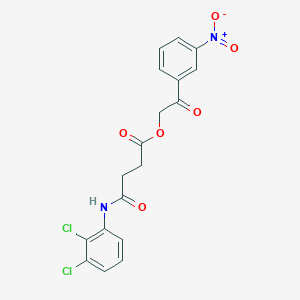![molecular formula C15H22N2O2 B269773 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B269773.png)
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DMEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMEMB has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), which is an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can prevent the growth and spread of tumors. In addition, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has several advantages for laboratory experiments. It is stable and can be easily synthesized using the established method. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide is also relatively non-toxic and has minimal side effects. However, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has some limitations in laboratory experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide and its potential therapeutic applications.
将来の方向性
There are several future directions for the use of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide in scientific research. One potential direction is the development of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is the use of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide may have potential applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Further research is needed to fully understand the potential therapeutic applications of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide and its mechanism of action.
Conclusion:
In conclusion, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method has been well established, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has potential applications in the treatment of inflammatory diseases, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand the potential therapeutic applications of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide and its mechanism of action.
合成法
The synthesis of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 2-(4-morpholinyl)ethylamine. This process results in the formation of 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide, which is a white crystalline solid. This synthesis method has been well established and is widely used in scientific research.
科学的研究の応用
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
製品名 |
3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzamide |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC名 |
3,5-dimethyl-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-9-13(2)11-14(10-12)15(18)16-3-4-17-5-7-19-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
InChIキー |
TZHQBBGAGQUCTF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)C |
溶解性 |
39.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)
![2-methoxy-5-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzenesulfonate](/img/structure/B269701.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)